molecular formula C5H8ClN3O2 B2644482 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride CAS No. 1955553-55-5

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride

Cat. No.: B2644482
CAS No.: 1955553-55-5
M. Wt: 177.59
InChI Key: AIGQIAPYYRTGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a chemical compound with the molecular formula C5H8ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit nitric oxide production in immune cells, which has implications for its anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a pyrimidine derivative with significant biological potential. Its unique structural features, including an amino group and hydroxyl groups on the pyrimidine ring, contribute to its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClN₃O₂
  • Molar Mass : Approximately 189.61 g/mol
  • Functional Groups : Aminomethyl group at the 2-position and hydroxyl groups at the 4 and 6 positions.

The presence of these functional groups enhances the compound's reactivity and biological activity, making it a candidate for further medicinal chemistry research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties :
    • Studies have shown that this compound can inhibit the maturation of viral particles by preventing the assembly of viral proteins into new virions. This mechanism is particularly attractive for developing new antiviral drugs, especially when used in combination with other agents to suppress resistance development .
    • It has demonstrated activity against various viruses, including HIV and herpes simplex virus (HSV), although effective concentrations are relatively high (EC50 > 100 μg/mL) for some derivatives .
  • Immunomodulatory Effects :
    • Preliminary studies suggest that this compound may enhance nitric oxide (NO) production in activated immune cells. This indicates potential immunomodulatory effects that could be beneficial in treating immune-related disorders.
  • Cytotoxicity Against Cancer Cells :
    • The compound has shown cytotoxic effects against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in viral replication and immune modulation.

  • Inhibition of Nitric Oxide Production : Some derivatives of related compounds have been shown to suppress NO production in immune cells, which may influence inflammatory responses .
  • Antiviral Mechanism : By interfering with viral protein assembly, the compound may hinder the replication cycle of viruses, making it a candidate for antiviral therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4,6-dihydroxypyrimidineContains two hydroxyl groups without amino substitutionFound in various pharmaceutical applications
4-Amino-2,6-dihydroxypyrimidineHydroxyl groups at different positionsExhibits distinct biological activities
Barbituric AcidPyrimidine derivative with different functional groupsPrimarily used as a sedative
2-Aminopyrimidine-4,6-diolSimilar core structure but lacks the aminomethyl groupFocused on nucleic acid interactions

The specific combination of functional groups in this compound contributes to its diverse biological activities and potential therapeutic applications.

Case Studies and Research Findings

Recent studies highlight the biological activity of this compound:

  • Antiviral Activity Study :
    • A study evaluated various derivatives of pyrimidines for antiviral activity against multiple viruses. The results indicated that while some derivatives showed promise, others did not exhibit significant antiviral effects at lower concentrations .
  • Immunomodulatory Effects :
    • Research focused on the modulation of NO production in immune cells demonstrated that certain derivatives could enhance NO levels significantly, suggesting their role in immune response modulation.
  • Cytotoxicity Assessment :
    • Investigations into cytotoxicity against cancer cell lines showed varying degrees of effectiveness among different derivatives, warranting further exploration into structure-activity relationships.

Properties

IUPAC Name

2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-2-3-7-4(9)1-5(10)8-3;/h1H,2,6H2,(H2,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGQIAPYYRTGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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